l-Menthyl propionate
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Overview
Description
l-Menthyl propionate is an ester derived from l-menthol and propionic acid It is known for its pleasant minty aroma and is commonly used in the fragrance and flavor industry
Preparation Methods
Synthetic Routes and Reaction Conditions
l-Menthyl propionate can be synthesized through the esterification of l-menthol with propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, the use of immobilized enzymes, such as lipases, has been explored to achieve enantioselective synthesis of this compound, providing a more environmentally friendly and sustainable production method .
Chemical Reactions Analysis
Types of Reactions
l-Menthyl propionate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to l-menthol and propionic acid.
Oxidation: Oxidative reactions can convert this compound into various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ester group, potentially leading to the formation of alcohols or other reduced compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: l-Menthol and propionic acid.
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced forms of the ester, potentially leading to alcohols.
Scientific Research Applications
l-Menthyl propionate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis and as a flavoring agent in various chemical formulations.
Mechanism of Action
The mechanism of action of l-menthyl propionate is primarily related to its interaction with sensory receptors. Similar to l-menthol, it activates the cold-sensitive TRPM8 receptors in the skin, leading to a cooling sensation. This activation inhibits calcium ion currents in neuronal membranes, which may also contribute to its analgesic properties . Additionally, this compound may interact with other molecular targets, such as kappa-opioid receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
l-Menthol: The parent compound of l-menthyl propionate, known for its cooling and analgesic properties.
Menthyl acetate: Another ester of l-menthol, used for its fragrance and flavor properties.
Menthyl salicylate: Known for its analgesic and anti-inflammatory effects.
Uniqueness
This compound stands out due to its specific ester structure, which imparts unique chemical and sensory properties. Compared to l-menthol, it has a more pronounced fruity aroma, making it particularly valuable in the fragrance industry. Its ester linkage also provides different reactivity and stability profiles compared to other menthol derivatives .
Properties
CAS No. |
4951-48-8 |
---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) propanoate |
InChI |
InChI=1S/C13H24O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3 |
InChI Key |
PELLUIPPBKHUAB-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C |
SMILES |
CCC(=O)OC1CC(CCC1C(C)C)C |
Canonical SMILES |
CCC(=O)OC1CC(CCC1C(C)C)C |
density |
0.918-0.923 |
86014-82-6 4951-48-8 |
|
physical_description |
Clear colorless liquid/fruity cool aroma |
solubility |
Practically insoluble to insoluble Sparingly soluble (in ethanol) |
Origin of Product |
United States |
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